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Compound of Interest

Compound Name: 3,6-Dimethyloctane

Cat. No.: B100007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 3,6-dimethyloctane
and its structural isomers. Understanding the nuanced differences in their spectral fingerprints

is crucial for the unambiguous identification and characterization of these closely related

compounds in complex mixtures. This document presents experimental Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, outlines the methodologies for their

acquisition, and visualizes the analytical workflow.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3,6-dimethyloctane and its

selected isomers. Due to the limited availability of experimental data for 3,6-dimethyloctane,

predicted ¹H and ¹³C NMR data are included for comparison and are clearly noted.

Table 1: ¹H NMR Spectroscopic Data of Dimethyloctane Isomers
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

3,6-Dimethyloctane (Predicted)
~0.8-0.9 (m, 12H, 4 x CH₃), ~1.1-1.4 (m, 8H, 4 x

CH₂), ~1.5-1.7 (m, 2H, 2 x CH)

2,6-Dimethyloctane[1]

0.846 (d, 3H, CH₃), 0.857 (d, 3H, CH₃), 0.869 (t,

3H, CH₃), 1.08-1.34 (m, 9H, CH₂ and CH),

1.526 (m, 1H, CH)

3,3-Dimethyloctane[2]
0.789 (s, 6H, 2 x CH₃), 0.806 (t, 3H, CH₃), 0.886

(t, 3H, CH₃), 1.15-1.30 (m, 8H, 4 x CH₂)

Table 2: ¹³C NMR Spectroscopic Data of Dimethyloctane Isomers

Compound Chemical Shift (δ) ppm, Assignment

3,6-Dimethyloctane (Predicted)
~11 (CH₃), ~20 (CH₃), ~25 (CH₂), ~30 (CH₂),

~35 (CH), ~40 (CH₂)

2,6-Dimethyloctane[1]
11.45, 19.30, 22.73, 24.99, 28.13, 29.67, 34.62,

37.07, 39.57

3,3-Dimethyloctane[2] 8.1, 14.3, 23.5, 26.5, 28.9, 32.5, 36.9, 43.1

Table 3: Mass Spectrometry Data of Dimethyloctane Isomers

Compound Major Fragment Ions (m/z)

3,6-Dimethyloctane[3] 43, 57, 71, 85, 113

2,5-Dimethyloctane[4] 43, 57, 71, 85, 99

2,7-Dimethyloctane 43, 57, 71, 85

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Approximately 5-10 mg of the alkane sample is dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.

Chemical shifts are referenced to TMS.

3. ¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Processing: The raw data is Fourier transformed with an exponential multiplication, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
1. Sample Introduction:

The alkane sample is introduced into the mass spectrometer via a gas chromatograph (GC-

MS) for separation from any impurities.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: A temperature gradient is used to ensure good separation of the

isomers, for example, starting at 50°C and ramping to 250°C.

2. Ionization:

Technique: Electron Ionization (EI).

Electron Energy: 70 eV.

3. Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Mass Range: m/z 30-200.

4. Data Interpretation:
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The resulting mass spectrum is analyzed for the molecular ion peak (M⁺) and the

characteristic fragmentation pattern. For alkanes, fragmentation typically involves the loss of

alkyl radicals.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 3,6-
dimethyloctane isomers.

Caption: Workflow for Spectroscopic Comparison of Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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